molecular formula C10H13N B8524192 (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

Cat. No. B8524192
M. Wt: 147.22 g/mol
InChI Key: AIXUYZODYPPNAV-JTQLQIEISA-N
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Patent
US05292893

Procedure details

(R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (30 mg, 0.050 mmol) was dissolved in 4 mL of dry benzene in a Schlenk tube under a nitrogen atmosphere. The tube was wrapped in aluminum foil. A solution of n-butyllithium (41 μL, 0.065 mmol, 1.6M in hexane) was added and the mixture was shaken until it turned a dark red brown color. After 5 min. phenylsilane, (93 μL, 0.75 mmol) was added and the reaction mixture turned blue, then brown, in color. After 10 min. indanone N-methyl imine (72.6 mg, 0.50 mmol) was added. The tube was shaken and left for about 20 hours at room temperature. The resulting solution was diluted with 15 mL of ether and 3 mL of methanol and allowed to stir for 2 hours. The reaction mixture was then washed with 20 mL of water and extracted with 1M HCl (2×20 mL). The aqueous layer was separated, basified with 5 M NaOH (until strongly basic to pH paper), and extracted with ether (2×50 mL). The ether solution was dried over anhydrous sodium sulfate and concentrated to yield 65 mg (0.44 mmol, 88% yield) of N-methyl-1-indanamine as a yellow oil.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
41 μL
Type
reactant
Reaction Step Two
Quantity
93 μL
Type
reactant
Reaction Step Three
Name
indanone N-methyl imine
Quantity
72.6 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][N:14]=[C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16]1>C1C=CC=CC=1.[Al].CCOCC.CO>[CH3:13][NH:14][CH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
41 μL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
93 μL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Step Four
Name
indanone N-methyl imine
Quantity
72.6 mg
Type
reactant
Smiles
CN=C1CCC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The tube was shaken
STIRRING
Type
STIRRING
Details
to stir for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was then washed with 20 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 1M HCl (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CNC1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mmol
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05292893

Procedure details

(R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (30 mg, 0.050 mmol) was dissolved in 4 mL of dry benzene in a Schlenk tube under a nitrogen atmosphere. The tube was wrapped in aluminum foil. A solution of n-butyllithium (41 μL, 0.065 mmol, 1.6M in hexane) was added and the mixture was shaken until it turned a dark red brown color. After 5 min. phenylsilane, (93 μL, 0.75 mmol) was added and the reaction mixture turned blue, then brown, in color. After 10 min. indanone N-methyl imine (72.6 mg, 0.50 mmol) was added. The tube was shaken and left for about 20 hours at room temperature. The resulting solution was diluted with 15 mL of ether and 3 mL of methanol and allowed to stir for 2 hours. The reaction mixture was then washed with 20 mL of water and extracted with 1M HCl (2×20 mL). The aqueous layer was separated, basified with 5 M NaOH (until strongly basic to pH paper), and extracted with ether (2×50 mL). The ether solution was dried over anhydrous sodium sulfate and concentrated to yield 65 mg (0.44 mmol, 88% yield) of N-methyl-1-indanamine as a yellow oil.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
41 μL
Type
reactant
Reaction Step Two
Quantity
93 μL
Type
reactant
Reaction Step Three
Name
indanone N-methyl imine
Quantity
72.6 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][N:14]=[C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16]1>C1C=CC=CC=1.[Al].CCOCC.CO>[CH3:13][NH:14][CH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
41 μL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
93 μL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Step Four
Name
indanone N-methyl imine
Quantity
72.6 mg
Type
reactant
Smiles
CN=C1CCC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The tube was shaken
STIRRING
Type
STIRRING
Details
to stir for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was then washed with 20 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 1M HCl (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CNC1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mmol
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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